molecular formula C21H32N2O2 B081197 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol CAS No. 14358-60-2

3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol

Cat. No. B081197
CAS RN: 14358-60-2
M. Wt: 344.5 g/mol
InChI Key: HIFLNJJPRCMCBK-UHFFFAOYSA-N
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Description

3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MT-45 and has been classified as a designer drug. The synthesis of this compound is complex and requires sophisticated laboratory techniques. In

Mechanism Of Action

The mechanism of action of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol involves binding to the mu-opioid receptor in the brain. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and endorphins. The release of these neurotransmitters produces analgesic effects and a sense of euphoria.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol include pain relief, sedation, and respiratory depression. This compound has also been shown to produce a sense of euphoria, which can lead to addiction.

Advantages And Limitations For Lab Experiments

The advantages of using 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol in lab experiments include its potential therapeutic applications and its ability to activate the mu-opioid receptor. However, the limitations of using this compound include its potential for addiction and the risk of respiratory depression.

Future Directions

There are several future directions for research on 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol. One direction is to explore its potential as a pain medication and alternative to opioids. Another direction is to investigate its potential as a treatment for opioid addiction. Additionally, research could focus on developing safer and less addictive derivatives of this compound.

Synthesis Methods

The synthesis of 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol is a complex process that requires several steps. The first step involves the reaction of 6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole with formaldehyde and hydrogen cyanide to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propanenitrile. The second step involves the reduction of the nitrile group to form 3-(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)propan-1-ol. The final step involves the reaction of this compound with 4-methylhexan-1-ol and hydrochloric acid to form 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol.

Scientific Research Applications

3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has potential therapeutic applications in the treatment of pain and opioid addiction. This compound has been shown to have analgesic properties and can be used as an alternative to opioids for pain management. Additionally, 3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol has been shown to have opioid receptor agonist activity, which makes it a potential candidate for the treatment of opioid addiction.

properties

CAS RN

14358-60-2

Product Name

3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

3-[(6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol

InChI

InChI=1S/C21H32N2O2/c1-5-14(2)15(9-11-24)12-20-21-17(8-10-23(20)3)18-13-16(25-4)6-7-19(18)22-21/h6-7,13-15,20,22,24H,5,8-12H2,1-4H3

InChI Key

HIFLNJJPRCMCBK-UHFFFAOYSA-N

SMILES

CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC

Canonical SMILES

CCC(C)C(CCO)CC1C2=C(CCN1C)C3=C(N2)C=CC(=C3)OC

synonyms

γ-sec-Butyl-2,3,4,9-tetrahydro-6-methoxy-2-methyl-1H-pyrido[3,4-b]indole-1-(1-butanol)

Origin of Product

United States

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